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molecular formula C15H13F3O2S B8790410 2,5-Dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene-3-carboxylic acid CAS No. 1006037-08-6

2,5-Dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene-3-carboxylic acid

Cat. No. B8790410
M. Wt: 314.3 g/mol
InChI Key: WBADBJDOSDVJBE-UHFFFAOYSA-N
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Patent
US08969394B2

Procedure details

2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxylic acid from Example 11, Step 4 (275 mg, 0.87 mmol) was reacted with 1-[4-(methoxycarbonyl)phenyl]cyclopropanaminium chloride from Example 16, Step 2 (167 mg, 0.86 mmol) under conditions similar to Example 11, Step 5. The crude product was purified by Combi Flash chromatography system (2-5% EtOAc/CHCl3 in 20 min.) to afford the desired product as a white solid.
Quantity
275 mg
Type
reactant
Reaction Step One
Name
1-[4-(methoxycarbonyl)phenyl]cyclopropanaminium chloride
Quantity
167 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH3:21])=[C:5]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[C:6]=1[C:7](O)=[O:8].[Cl-].[CH3:23][O:24][C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33]2([NH3+:36])[CH2:35][CH2:34]2)=[CH:29][CH:28]=1)=[O:26]>>[CH3:1][C:2]1[S:3][C:4]([CH3:21])=[C:5]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:20])([F:18])[F:19])=[CH:15][CH:16]=2)[C:6]=1[C:7]([NH:36][C:33]1([C:30]2[CH:31]=[CH:32][C:27]([C:25]([O:24][CH3:23])=[O:26])=[CH:28][CH:29]=2)[CH2:35][CH2:34]1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
275 mg
Type
reactant
Smiles
CC=1SC(=C(C1C(=O)O)CC1=CC=C(C=C1)C(F)(F)F)C
Name
1-[4-(methoxycarbonyl)phenyl]cyclopropanaminium chloride
Quantity
167 mg
Type
reactant
Smiles
[Cl-].COC(=O)C1=CC=C(C=C1)C1(CC1)[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by Combi Flash chromatography system (2-5% EtOAc/CHCl3 in 20 min.)
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)OC)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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